
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide is an organic compound with a benzamide core structure This compound is characterized by the presence of a hydroxy group at the 2-position, a methoxy group at the 5-position, and an oxepan-4-yl group attached to the nitrogen atom of the benzamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-methoxybenzoic acid and oxepan-4-amine.
Amide Formation: The carboxylic acid group of 2-hydroxy-5-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with oxepan-4-amine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 2-position can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the oxepan-4-yl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-hydroxy-5-methoxybenzamide: Lacks the oxepan-4-yl group, which may result in different binding properties and biological activities.
2-hydroxy-5-methoxy-N-(piperidin-4-yl)benzamide: Contains a piperidine ring instead of an oxepane ring, which may affect its chemical reactivity and interactions with biological targets.
Uniqueness
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide is unique due to the presence of the oxepan-4-yl group, which can influence its chemical and biological properties. This structural feature may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
特性
IUPAC Name |
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-11-4-5-13(16)12(9-11)14(17)15-10-3-2-7-19-8-6-10/h4-5,9-10,16H,2-3,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBOZAYWYLUPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
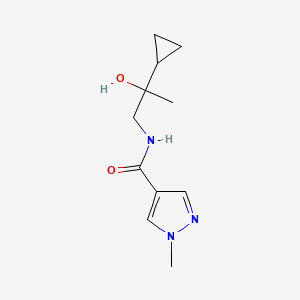
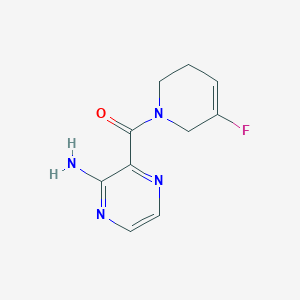
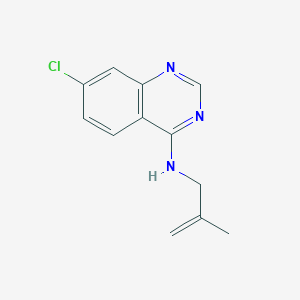
![(2S)-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B7410506.png)
![1-[[(5-methyl-1H-pyrazol-3-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7410516.png)
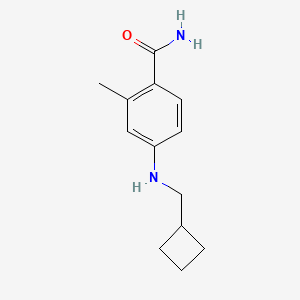
![(2R)-2-[(2-aminoacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B7410540.png)
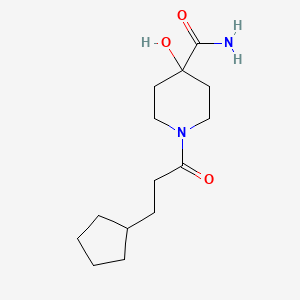
![2-[3-(4-Bromopyrazol-1-yl)propylamino]pyridine-3-carboxylic acid](/img/structure/B7410550.png)
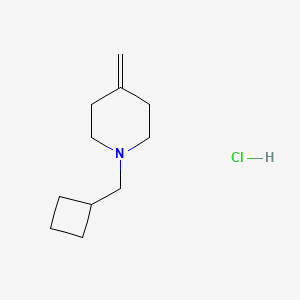

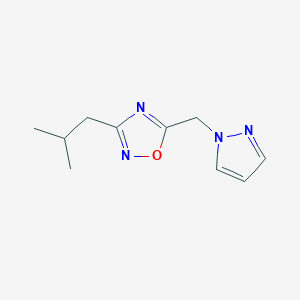

![4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7410581.png)
